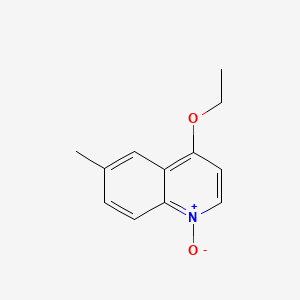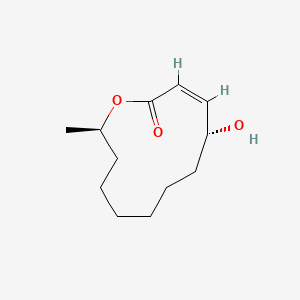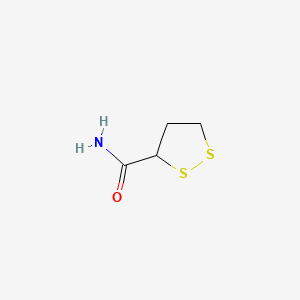
1-(1,3-Benzothiazol-6-yl)-2-nitroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzothiazol-6-yl)-2-nitroethanol is a compound that belongs to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are widely used in various fields, including medicinal chemistry, due to their diverse biological activities .
Vorbereitungsmethoden
The synthesis of 1-(1,3-Benzothiazol-6-yl)-2-nitroethanol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by nitration. One common method includes the use of 2-aminothiophenol and an aromatic aldehyde in ethanol as a reaction medium, stirred at 50°C for 1 hour . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Analyse Chemischer Reaktionen
1-(1,3-Benzothiazol-6-yl)-2-nitroethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzothiazol-6-yl)-2-nitroethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzothiazol-6-yl)-2-nitroethanol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Benzothiazol-6-yl)-2-nitroethanol can be compared with other benzothiazole derivatives, such as:
- 2-Aminobenzothiazole
- 6-Methoxy-1,3-benzothiazol-2-ylacetamide
- 1-Phenyl-N-(benzothiazol-2-yl)methanimine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
19989-68-5 |
|---|---|
Molekularformel |
C9H8N2O3S |
Molekulargewicht |
224.234 |
IUPAC-Name |
1-(1,3-benzothiazol-6-yl)-2-nitroethanol |
InChI |
InChI=1S/C9H8N2O3S/c12-8(4-11(13)14)6-1-2-7-9(3-6)15-5-10-7/h1-3,5,8,12H,4H2 |
InChI-Schlüssel |
OFGCPDMSMYRQRV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(C[N+](=O)[O-])O)SC=N2 |
Synonyme |
6-Benzothiazolemethanol,alpha-(nitromethyl)-(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H-Pyrido[3,2-e][1,2]thiazine](/img/structure/B561299.png)

![(14'Z,20'Z)-spiro[1,3-dioxolane-2,23'-pentacyclo[10.10.1.02,11.04,9.015,20]tricosa-2(11),4,6,8,14,16,18,20-octaene]](/img/structure/B561301.png)





![methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate](/img/structure/B561308.png)


